molecular formula C12H16ClNO2 B1419164 Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate CAS No. 1157807-51-6

Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate

Cat. No.: B1419164
CAS No.: 1157807-51-6
M. Wt: 241.71 g/mol
InChI Key: VVNMUGRBNPENJS-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate is a methyl ester derivative featuring a 2-methylpropanoate backbone substituted with a [(4-chlorophenyl)methyl]amino group. This compound is structurally characterized by:

  • Ester functionality: A methyl ester group (-COOCH₃) at the carbonyl position.
  • Amino substituent: A secondary amine linked to a 4-chlorobenzyl group (-NH-CH₂-C₆H₄-Cl).
  • Branching: A geminal dimethyl group (2-methyl) on the propanoate chain, enhancing steric hindrance.

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)methylamino]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,11(15)16-3)14-8-9-4-6-10(13)7-5-9/h4-7,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNMUGRBNPENJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate typically involves the reaction of 4-chlorobenzylamine with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate typically involves the reaction of appropriate amines with methyl esters under controlled conditions. The compound's mechanism of action is not fully elucidated but can be hypothesized based on its structural features, particularly its potential interactions with biological targets.

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or reduce side effects.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain enzymes, suggesting potential applications as therapeutic agents.

Chemical Synthesis

This compound is utilized in the production of specialty chemicals and fine chemicals due to its stability and reactivity in various chemical reactions.

  • Table 1: Comparison of Reactivity with Similar Compounds
Compound NameStructureApplication AreaReactivity
This compoundStructurePharmaceuticalsHigh
Methyl 3-(chloropropanamido)acetateStructureAgrochemicalsModerate

Biological Studies

Research indicates that this compound could be involved in biochemical pathways affecting enzyme activity, making it a candidate for further studies in metabolic research.

  • Case Study : An investigation into the compound's effects on cytochrome P450 enzymes revealed its potential role as an inhibitor, which could have implications for drug metabolism and interactions.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Molecular Formula Key Substituent Functional Groups Molecular Weight (g/mol)
Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate (Target) C₁₂H₁₆ClNO₂ [(4-Chlorophenyl)methyl]amino Ester, Secondary amine 241.7 (calculated)
Methyl 2-([(4-chlorophenyl)sulfonyl]amino)propanoate C₁₀H₁₂ClNO₄S [(4-Chlorophenyl)sulfonyl]amino Ester, Sulfonamide 277.72
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate C₁₅H₁₉ClO₃ 4-Chlorobutanoylphenyl Ester, Ketone 282.76
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride C₁₂H₁₈ClNO₄S 4-Methanesulfonylphenyl, Ethyl ester Ester, Primary amine, Sulfone 307.79
Key Observations:

Functional Group Impact: The target compound’s secondary amine and chlorobenzyl group contrast with the sulfonamide in , which introduces greater polarity and acidity due to the electron-withdrawing sulfonyl moiety. The chlorobutanoyl substituent in adds a ketone group, increasing hydrophobicity and altering reactivity (e.g., susceptibility to nucleophilic attack).

The 4-chlorophenyl group in the target and contributes electron-withdrawing effects, which may stabilize the ester against hydrolysis relative to electron-donating substituents .

Physicochemical Properties

Solubility and Stability:
  • Target Compound : Likely exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) due to the balance between the hydrophobic 4-chlorophenyl group and the polar ester/amine functionalities. The secondary amine may protonate under acidic conditions, enhancing aqueous solubility.
  • Sulfonamide Analog : Higher polarity from the sulfonyl group increases solubility in polar solvents (e.g., methanol) but may reduce membrane permeability in biological systems.
  • Chlorobutanoyl Derivative : The ketone and longer alkyl chain (butanoyl) enhance lipophilicity, favoring solubility in non-polar solvents.
Reactivity:
  • Oxidative Stability : The benzylamine group in the target compound may be prone to oxidation, whereas sulfonamides and aryl ketones are more stable under oxidative conditions.

Biological Activity

Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate, with the chemical formula C12H16ClNO2C_{12}H_{16}ClNO_2 and a molecular weight of 241.72 g/mol, is a compound of interest due to its potential biological activities. This compound features a 4-chlorobenzyl group attached to a methylated propanoate structure, suggesting possible interactions with biological systems that could lead to therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially including enzymes and receptors involved in various physiological processes. The presence of the chlorophenyl group may enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound proteins.

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain fungal strains. The mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways essential for fungal growth.
  • Cytotoxicity : Research indicates that this compound has cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in these cells could be linked to its influence on signaling pathways associated with cell survival and proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, which could be beneficial in treating conditions characterized by dysregulated metabolism.

Case Studies

Several studies have explored the effects of this compound in vitro:

  • Study A : In a study examining its antifungal properties, the compound was tested against Candida albicans and demonstrated significant inhibition at concentrations as low as 10 µM. The study concluded that the compound disrupts fungal cell membrane integrity, leading to increased permeability and cell death.
  • Study B : A cytotoxicity assay performed on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating its potential as an anticancer agent.
  • Study C : An investigation into enzyme inhibition showed that this compound effectively inhibited the activity of certain kinases involved in cancer progression, suggesting a mechanism by which it could exert antitumor effects.

Data Table

PropertyValue
Chemical FormulaC₁₂H₁₆ClNO₂
Molecular Weight241.72 g/mol
CAS Number1157807-51-6
Antifungal ActivityEffective against Candida
IC50 (HeLa Cells)~25 µM
IC50 (MCF-7 Cells)~30 µM

Q & A

Q. What are the common synthetic routes for Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate, and how can reaction yields be optimized?

Methodological Answer: A practical synthetic route involves reductive amination or nucleophilic substitution. For example, describes the reduction of a ketone intermediate (e.g., fenofibrate derivatives) using NaBH₄, yielding 93% of a structurally similar compound. Key steps include:

  • Reagent selection : Sodium borohydride (NaBH₄) is effective for ketone-to-alcohol reduction under mild conditions .
  • Purification : Products may require chromatographic separation or recrystallization to achieve >98% purity, as noted in for chiral intermediates.
  • Yield optimization : Excess reducing agents (1.3 equiv NaBH₄) and controlled reaction temperatures (0–25°C) improve efficiency .

Q. Example Reaction Conditions :

StepReagent/ConditionsYieldReference
ReductionNaBH₄ (1.3 equiv), THF, 0°C → 25°C93%
Chiral SeparationChiral HPLC, hexane/isopropanol>98% ee

Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?

Methodological Answer: ¹H and ¹³C NMR are critical for structural validation. provides detailed spectral data for a related compound:

  • ¹H NMR Peaks : Signals at δ 1.56 ppm (6H, singlet) confirm the presence of two methyl groups, while δ 5.74 ppm (1H, d) indicates a benzylic proton adjacent to a chiral center .
  • ¹³C NMR : A carbonyl signal at δ 173.8 ppm confirms the ester group, and aromatic carbons (δ 128–142 ppm) align with the 4-chlorophenyl substituent .
  • Purity checks : Integration ratios and absence of extraneous peaks (e.g., δ 2.29 ppm for residual solvent) ensure >95% purity.

Q. Key Spectral Data :

Proton Environmentδ (ppm)MultiplicityAssignment
CH(CH₃)₂1.56SingletTwo methyl groups
Ar-CH₂-N5.74DoubletBenzylic proton

Advanced Research Questions

Q. What challenges arise in achieving chiral resolution of this compound, and what methods are effective?

Methodological Answer: The compound’s stereogenic center (from the 4-chlorophenylmethylamino group) necessitates chiral separation. demonstrates successful resolution via:

  • Chiral HPLC : Using a cellulose-based column with hexane/isopropanol (90:10) mobile phase, achieving enantiomeric excess (ee) >98% .
  • Optical activity validation : Polarimetry confirmed distinct rotations (−5.2° for levo and +8.0° for dextro enantiomers) .
  • Challenges :
    • Racemization risk : Mild acidic/basic conditions during synthesis can alter stereochemistry.
    • Scale-up : Preparative HPLC is resource-intensive; alternative crystallization methods (e.g., diastereomeric salt formation) are under investigation.

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

Methodological Answer: Contradictions between NMR, MS, or X-ray data require cross-validation:

  • X-ray crystallography : provides a definitive structure for a related ester, resolving ambiguities in NOE or coupling constants .
  • High-resolution MS : Confirm molecular formula (e.g., C₁₄H₁₈ClNO₂ for this compound).
  • Dynamic NMR : Detect conformational exchange in solution (e.g., hindered rotation of the 4-chlorophenyl group) that may obscure spectral interpretation .

Case Study : In , crystallographic data resolved a misassigned amide proton signal in NMR, highlighting the need for multi-technique validation .

Q. What mechanistic insights guide the optimization of its bioactivity or derivatization?

Methodological Answer:

  • Derivatization strategies : outlines functionalization at the ester or amino group (e.g., introducing hydroxypropynyl or chlorobutanyl moieties) to enhance solubility or target affinity .
  • Structure-activity relationship (SAR) : Modifying the 4-chlorophenyl group (e.g., replacing Cl with F or CF₃) alters metabolic stability, as seen in for trifluoropropanoate analogs .
  • In silico modeling : QSPR (Quantitative Structure-Property Relationship) models predict logP and binding affinity, aiding rational design .

Q. Example Derivative :

Modification SiteFunctional GroupBiological Impact
Ester (R-O-)TrifluoromethylEnhanced metabolic stability
Amino (R-NH-)HydroxybutynylImproved aqueous solubility

Q. How are stability and degradation profiles assessed under experimental conditions?

Methodological Answer:

  • Forced degradation studies : Acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C) reveal degradation pathways. notes hydrolysis of the ester group to propanoic acid under basic conditions .
  • HPLC-MS monitoring : Degradation products (e.g., 2-methylpropanoic acid) are identified via fragmentation patterns .
  • Kinetic analysis : Arrhenius plots predict shelf-life at 25°C, ensuring compliance with ICH guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate
Reactant of Route 2
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Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate

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